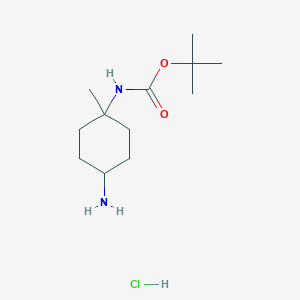![molecular formula C18H18N6O2 B2620763 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-28-5](/img/structure/B2620763.png)
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a piperazine ring, which is further substituted with a pyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, followed by the introduction of the piperazine and pyridine substituents. Key steps may include:
Formation of Benzotriazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.
Substitution with Piperazine: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine ring, which can be accomplished through palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one: This compound shares a similar core structure but features a quinazolinone ring instead of a benzotriazinone ring.
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one: Another related compound with a quinazolinone core.
Uniqueness
The uniqueness of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one lies in its benzotriazinone core, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(13-24-18(26)14-5-1-2-6-15(14)20-21-24)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABOYDZXNJNPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)
![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2620687.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)
![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)
![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)



![2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2620702.png)
